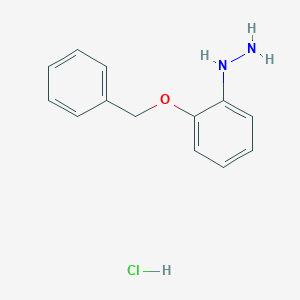

(2-Benzyloxy-phenyl)-hydrazine hydrochloride

Description

Properties

IUPAC Name |

(2-phenylmethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c14-15-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRIXZCUNKWRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512426 | |

| Record name | [2-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34288-06-7 | |

| Record name | [2-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(benzyloxy)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of (2-Benzyloxy-phenyl)-hydrazine Hydrochloride in Synthetic Chemistry and Drug Discovery: A Technical Guide

(2-Benzyloxy-phenyl)-hydrazine hydrochloride is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of heterocyclic compounds that form the backbone of numerous pharmaceutical agents. This technical guide provides an in-depth overview of its primary uses, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways for researchers, scientists, and drug development professionals.

Core Application: The Fischer Indole Synthesis

The most prominent application of this compound is as a key reactant in the Fischer indole synthesis . This powerful reaction, discovered in 1883 by Emil Fischer, remains a cornerstone for the synthesis of indoles, a privileged scaffold in medicinal chemistry. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound (aldehyde or ketone), to produce an indole.[1]

The benzyloxy group at the 2-position of the phenylhydrazine ring influences the electronic properties of the molecule and can be a crucial feature in the final product or a protecting group that can be removed or modified in subsequent synthetic steps.

Quantitative Data on Fischer Indole Synthesis Utilizing Benzyloxy-Substituted Phenylhydrazines

The following table summarizes yields from various Fischer indole syntheses using benzyloxy-substituted phenylhydrazine hydrochlorides, demonstrating the efficiency of this reagent in constructing complex indole structures.

| Phenylhydrazine Reactant | Carbonyl Reactant | Product | Yield (%) | Reference |

| 4-Benzyloxy phenyl hydrazine hydrochloride | 4-Benzyloxy propiophenone | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 83.6 | [2] |

| 4-Benzyloxy phenyl hydrazine hydrochloride | 4-Benzyloxy propiophenone | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 94 | [2] |

| 4-Benzyloxy phenyl hydrazine hydrochloride | 4-Benzyloxy propiophenone | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 90 | [3] |

| 4-Benzyloxy phenyl hydrazine hydrochloride | 4-Benzyloxy propiophenone | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 60 | [3] |

| 4-Benzyloxyphenylhydrazine hydrochloride | (3-Chlorophenyl)-acetone | 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole | Not specified, but successful synthesis reported | [4] |

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound and its isomers are valuable starting materials for the synthesis of various pharmaceutical compounds.

Precursor to Bazedoxifene Intermediate

The 4-benzyloxy isomer, 4-benzyloxy phenyl hydrazine hydrochloride, is explicitly used in the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a key intermediate for the selective estrogen receptor modulator (SERM) bazedoxifene .[2] Bazedoxifene is used for the prevention and treatment of postmenopausal osteoporosis.[2]

Potential Role in the Synthesis of Vilazodone

While direct evidence for the use of the 2-benzyloxy isomer is less documented in the synthesis of the antidepressant vilazodone , the core structure of vilazodone contains an indole moiety. The synthesis of vilazodone involves the construction of a 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate, which is often prepared via a Fischer indole cyclization.[5] Given the versatility of the Fischer indole synthesis, substituted phenylhydrazines, including benzyloxy isomers, are plausible starting materials for precursors to the vilazodone indole core.

Vilazodone is a serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist used for the treatment of major depressive disorder.[6][7] Its mechanism of action involves binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft.[6][8]

Experimental Protocols

General Protocol for Fischer Indole Synthesis

This protocol is a generalized procedure based on common practices for the Fischer indole synthesis.[9]

Materials:

-

Substituted phenylhydrazine hydrochloride (e.g., this compound) (1.0 eq)

-

Aldehyde or ketone (1.0-1.2 eq)

-

Acid catalyst (e.g., glacial acetic acid, sulfuric acid, zinc chloride)

-

Solvent (e.g., ethanol, acetic acid, toluene)

Procedure:

-

Hydrazone Formation (can be done in situ): Dissolve the substituted phenylhydrazine hydrochloride and the carbonyl compound in a suitable solvent in a round-bottom flask.

-

Acid Catalysis: Add the acid catalyst to the mixture. The choice and amount of acid can significantly impact the reaction and may require optimization.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the solvent is acidic, neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Specific Protocol: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole[2]

Materials:

-

4-Benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol)

-

4-Benzyloxy propiophenone (9.6 g, 40 mmol)

-

Acetic acid (0.1 ml, 1.7 mmol)

-

Ethanol (140 ml)

-

Water

Procedure:

-

Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g), 4-benzyloxy propiophenone (9.6 g), and acetic acid (0.1 ml) in ethanol (140 ml).

-

Reflux the mixture for 12 hours at a temperature of 75-80°C. The product precipitates during this period.

-

After cooling the mixture to 10-15°C, isolate the crystallized product by filtration.

-

Wash the product with chilled ethanol (30 ml) and water (50 ml).

-

The resulting 5-benzyloxy-2-(4-benzyloxy)-3-methyl-1H-indole is obtained with a yield of 15.7 g (94%).

Visualization of a Relevant Signaling Pathway

Derivatives synthesized from this compound, such as those related to vilazodone, interact with specific biological targets. The following diagram illustrates the mechanism of action of a serotonin reuptake inhibitor at the synaptic cleft, a key process in the treatment of depression.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole - Eureka | Patsnap [eureka.patsnap.com]

- 3. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The binding mode of vilazodone in the human serotonin transporter elucidated by ligand docking and molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. idrblab.org [idrblab.org]

- 8. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to (2-Benzyloxy-phenyl)-hydrazine hydrochloride (CAS 34288-06-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Benzyloxy-phenyl)-hydrazine hydrochloride, a chemical intermediate with potential applications in pharmaceutical research and organic synthesis. Due to the limited availability of data for this specific isomer, this guide also draws upon information from related benzyloxyphenylhydrazine isomers to provide a broader context for its potential properties and applications.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 34288-06-7 | [2] |

| Molecular Formula | C₁₃H₁₅ClN₂O | [3] |

| Molecular Weight | 250.72 g/mol | [4] |

| Appearance | White or almost colorless solid | [2] |

| Purity | Typically ≥99.3% | [2] |

| Stability | Stable, but may be light sensitive | [2] |

| Solubility | Soluble in polar solvents like water and ethanol (inferred from related isomers) | [1] |

| Melting Point | 204-206 °C (for the 3-benzyloxy isomer) | [1] |

| Boiling Point | ~438.5 °C at 760 mmHg (for the 3-benzyloxy isomer) | [1] |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is adapted from the synthesis of 4-benzyloxyphenylhydrazine hydrochloride.[5]

Materials:

-

2-Benzyloxyaniline hydrochloride

-

Sodium nitrite (NaNO₂)

-

Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Water

-

Ether (Et₂O)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 2-benzyloxyaniline hydrochloride in water and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline solution while maintaining the temperature at 0°C.

-

Stir the reaction mixture for an additional 15 minutes at 0°C.

-

-

Reduction:

-

Slowly add a solution of tin(II) chloride in concentrated hydrochloric acid to the reaction mixture, again ensuring the temperature is maintained at 0°C.

-

Continue stirring the mixture at 0°C for 1 hour.

-

-

Isolation and Purification:

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water.

-

Further purify the crude product by recrystallization. A general method for purifying phenylhydrazine hydrochlorides involves dissolving the crude product in hot water, treating with activated charcoal, filtering, and then precipitating the pure hydrochloride salt by adding concentrated hydrochloric acid and cooling.[6]

-

Wash the purified crystals with ether and dry to obtain this compound.

-

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Potential Applications

Specific studies on the biological activity of this compound are not extensively reported in the public domain. However, the broader class of hydrazine derivatives is known to exhibit a wide range of biological activities.[7][8] Research on the related (3-benzyloxy-phenyl)hydrazine hydrochloride has indicated potential antitumor, antibacterial, and antifungal properties.[1]

Hydrazone derivatives, which can be synthesized from hydrazine compounds, are known to possess antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral activities.[7] This suggests that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.[1][8] Its primary application is likely as a building block in organic synthesis and pharmaceutical research.[1][2]

Potential Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, the reactivity of the hydrazine functional group is central to the biological activity of many related compounds. Hydrazines can interact with biological systems in several ways, including:

-

Inhibition of Enzymes: The hydrazine moiety can react with carbonyl groups (aldehydes and ketones) present in biological molecules, such as enzyme cofactors like pyridoxal phosphate (PLP). This can lead to the inhibition of PLP-dependent enzymes, which are crucial for amino acid metabolism.[9]

-

Formation of Reactive Species: Hydrazines can be metabolized to reactive intermediates, such as diazenes, which can induce oxidative stress.[10]

-

Covalent Adduct Formation: The nucleophilic nature of the hydrazine group can lead to the formation of covalent bonds with various biological macromolecules, potentially altering their function.[8]

Caption: A generalized potential mechanism of action for hydrazine derivatives.

Toxicology and Safety

Specific toxicological data for this compound is not available. However, hydrazine and its derivatives are generally considered to be toxic.[9][11] Phenylhydrazine and its hydrochloride salt are classified as hazardous substances.[11]

General Hazards of Hydrazine Derivatives:

-

Toxicity: Hydrazine compounds can be toxic if swallowed, in contact with skin, or if inhaled.[4][11]

-

Irritation: They can cause skin and eye irritation.[11]

-

Systemic Effects: Exposure can lead to damage to the liver, spleen, and kidneys, as well as anemia.[9][11]

-

Neurotoxicity: Some hydrazines can be neurotoxic, potentially causing seizures by interfering with GABA synthesis.[9]

-

Carcinogenicity: Hydrazine and some of its derivatives are considered to be potential carcinogens.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of biologically active molecules. While specific data for this particular isomer is limited, information from related compounds suggests it could be a valuable tool for researchers in drug discovery and organic chemistry. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully understand its potential applications. Researchers should exercise caution when handling this compound due to the general toxicity associated with hydrazine derivatives.

References

- 1. Buy (3-(Benzyloxy)phenyl)hydrazine hydrochloride | 56468-67-8 [smolecule.com]

- 2. This compound, CasNo.34288-06-7 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 3. PubChemLite - (2-(benzyloxy)phenyl)hydrazine hydrochloride (C13H14N2O) [pubchemlite.lcsb.uni.lu]

- 4. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-1-phenylhydrazine Hydrochloride|CAS 5705-15-7 [benchchem.com]

- 9. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

Synthesis Pathway for (2-Benzyloxy-phenyl)-hydrazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and high-yielding synthesis pathway for (2-Benzyloxy-phenyl)-hydrazine hydrochloride. The described methodology is based on established chemical principles and draws from detailed procedures for analogous compounds, ensuring a robust and reproducible process suitable for laboratory and potential scale-up applications. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid researchers in the efficient production of this valuable chemical intermediate.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process commencing with the commercially available starting material, 2-benzyloxyaniline. The pathway involves:

-

Diazotization: The primary amine functionality of 2-benzyloxyaniline is converted into a diazonium salt. This reaction is conducted in an acidic medium at low temperatures using a nitrosating agent, typically sodium nitrite.

-

Reduction: The intermediate diazonium salt is subsequently reduced to the corresponding hydrazine derivative. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride) in a hydrochloric acid solution. The final product is then isolated as its stable hydrochloride salt.

This synthetic approach is a well-established method for the preparation of aryl hydrazines, offering high yields and relatively straightforward experimental execution.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous aryl hydrazine hydrochlorides and are expected to provide high yields for the target compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 2-Benzyloxyaniline | C₁₃H₁₃NO | 199.25 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 |

| Hydrochloric Acid (37%) | HCl | 36.46 |

| Deionized Water | H₂O | 18.02 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

Step-by-Step Synthesis

Step 1: Diazotization of 2-Benzyloxyaniline

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-benzyloxyaniline (5.0 g, 25.1 mmol) and concentrated hydrochloric acid (50 mL).

-

Cool the resulting suspension to 0 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.73 g, 25.1 mmol) in deionized water (12 mL) and cool it to 0 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the 2-benzyloxyaniline suspension over a period of 20-30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt and Isolation of this compound

-

In a separate 500 mL beaker, prepare a solution of tin(II) chloride dihydrate (17.0 g, 75.3 mmol) in concentrated hydrochloric acid (15 mL). Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully add the freshly prepared, cold diazonium salt solution from Step 1 to the cold tin(II) chloride solution with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for 1 hour.

-

A precipitate of this compound will form. Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold deionized water, followed by a wash with cold diethyl ether.

-

Dry the product under vacuum to yield this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for this type of reaction.

| Parameter | Value |

| Starting Material | 2-Benzyloxyaniline |

| Moles of Starting Material | 25.1 mmol |

| Product | This compound |

| Theoretical Yield | 6.30 g |

| Expected Experimental Yield | ~5.5 - 6.0 g |

| Expected Yield Percentage | ~87 - 95% |

| Appearance | White to off-white solid |

| Melting Point (°C) | To be determined experimentally |

Mandatory Visualization

The following diagram illustrates the synthetic pathway from 2-benzyloxyaniline to this compound.

Caption: Synthesis of this compound.

An In-depth Technical Guide on the Core Chemical Properties of (2-Benzyloxy-phenyl)-hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of (2-Benzyloxy-phenyl)-hydrazine hydrochloride, a compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical structure, physical properties, and reactivity, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a substituted hydrazine derivative with the molecular formula C₁₃H₁₅ClN₂O.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various experimental applications. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2-(Benzyloxy)phenyl)hydrazine hydrochloride | N/A |

| CAS Number | 34288-06-7 | [2][3] |

| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |

| Molecular Weight | 250.72 g/mol | [1][3] |

| Appearance | White to almost colorless solid | [2] |

| Purity | ≥ 99.3% | [2] |

| Predicted Boiling Point | N/A | |

| Predicted pKa | N/A | |

| Solubility | Soluble in water | General knowledge for hydrochloride salts |

| Storage | Store in a dry, sealed place, may be light sensitive | [2][4] |

Note: "N/A" indicates that specific experimental data was not found in the searched literature. Predicted values from computational models are available but are not included here to maintain a focus on experimentally verified data where possible.

Synthesis and Purification

General Synthetic Approach

The synthesis typically involves a two-step process starting from 2-benzyloxyaniline.

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Adapted from 4-benzyloxyphenylhydrazine hydrochloride synthesis)

Materials:

-

2-Benzyloxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether

-

Ethanol

Procedure:

-

Diazotization:

-

Dissolve 2-benzyloxyaniline in a suitable volume of concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C.

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

-

Isolation and Purification:

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the crude product with cold deionized water and then with a small amount of cold ethanol or diethyl ether to remove impurities.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol.

-

Dry the purified crystals under vacuum to obtain the final product.

-

Spectral Data

At the time of this review, specific, experimentally determined spectral data (NMR, IR, MS) for this compound were not found in the public domain. However, predicted mass spectrometry data is available.[5]

Table 2: Predicted Mass Spectrometry Data for (2-Benzyloxy-phenyl)-hydrazine

| Adduct | m/z |

| [M+H]⁺ | 215.11789 |

| [M+Na]⁺ | 237.09983 |

| [M-H]⁻ | 213.10333 |

| [M]⁺ | 214.11006 |

Source: PubChem[5]

Reactivity and Potential Applications

Hydrazine derivatives are known for their reactivity, particularly as nucleophiles and reducing agents. The hydrazine moiety in this compound can participate in various chemical transformations, making it a versatile building block in organic synthesis.

One of the primary reactions of phenylhydrazines is the Fischer indole synthesis, a classic method for preparing indoles, which are important structural motifs in many biologically active compounds.

Diagram 2: Fischer Indole Synthesis Logical Relationship

Caption: Logical flow of the Fischer indole synthesis starting from a phenylhydrazine.

Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of hydrazone derivatives has been extensively investigated for a wide range of pharmacological effects.[6] These include:

-

Antimicrobial activity: Many hydrazone derivatives have shown efficacy against various bacterial and fungal strains.

-

Anticancer activity: Some hydrazones have been explored as potential anticancer agents.

-

Anti-inflammatory activity: The hydrazone scaffold is present in some compounds with anti-inflammatory properties.

Further research is required to elucidate the specific biological profile of this compound and its potential as a lead compound in drug discovery.

Conclusion

This compound is a chemical compound with established basic properties and significant potential as a synthetic intermediate. While detailed experimental data and biological studies are not extensively available, this guide provides a foundational understanding based on existing knowledge of related compounds. The adaptable synthesis protocol and the known reactivity of the phenylhydrazine moiety suggest its utility in the synthesis of complex organic molecules, particularly through reactions like the Fischer indole synthesis. Further investigation into its spectral characteristics and biological activities is warranted to fully explore its potential in research and development.

References

- 1. xiarui.lookchem.com [xiarui.lookchem.com]

- 2. parchem.com [parchem.com]

- 3. CAS 247023-19-4 | (2-Benzyloxy-phenyl)-hydrazine - Synblock [synblock.com]

- 4. PubChemLite - (2-(benzyloxy)phenyl)hydrazine hydrochloride (C13H14N2O) [pubchemlite.lcsb.uni.lu]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(2-Benzyloxy-phenyl)-hydrazine Hydrochloride: A Technical Guide to its Predicted Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the solubility characteristics of (2-Benzyloxy-phenyl)-hydrazine hydrochloride based on established principles of organic and medicinal chemistry. As of the date of this publication, publicly available, experimentally determined quantitative solubility data for this specific compound is limited. The experimental protocols described herein are based on established international guidelines and are intended to serve as a template for the empirical determination of this compound's solubility profile.

Introduction

This compound is a substituted hydrazine derivative of interest in synthetic organic chemistry and potentially in drug discovery as a building block for more complex molecules. The hydrochloride salt form is expected to influence its physicochemical properties, most notably its solubility, which is a critical parameter for its handling, formulation, and biological assessment. This guide provides a detailed overview of the predicted solubility of this compound in various solvents and outlines a comprehensive experimental protocol for its quantitative determination.

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its structural features: the polar hydrazine hydrochloride group, the moderately polar benzyloxy ether linkage, and the nonpolar phenyl rings. The hydrochloride salt form generally enhances aqueous solubility compared to the free base by allowing for ionization. However, the presence of the bulky, hydrophobic benzyloxy and phenyl groups will limit its solubility in water.

Based on the qualitative solubility information available for structurally similar compounds, such as other hydrazine hydrochlorides and benzyloxy-substituted aromatics, a predicted solubility profile is presented in Table 1.

Table 1: Predicted Solubility of this compound at Ambient Temperature

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to slightly soluble | The polar hydrazine hydrochloride group contributes to aqueous solubility, but the large hydrophobic benzyloxy and phenyl moieties are expected to significantly limit it. |

| Methanol | Soluble | As a polar protic solvent, methanol is expected to effectively solvate both the ionic hydrochloride and the polarizable aromatic rings. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds should facilitate the dissolution of the compound. |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts with significant hydrophobic character. |

| Dichloromethane (DCM) | Slightly soluble to sparingly soluble | The non-polar nature of DCM will likely limit its ability to effectively solvate the ionic hydrochloride portion of the molecule. |

| Acetone | Soluble | Acetone's polarity should be sufficient to dissolve the compound. |

| Diethyl Ether | Insoluble | As a non-polar solvent, diethyl ether is not expected to effectively solvate the polar hydrazine hydrochloride. |

| Toluene | Insoluble | The non-polar aromatic nature of toluene is unlikely to overcome the energetic barrier of dissolving the ionic salt. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following methodology is based on the widely accepted shake-flask method, in accordance with guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[1][2][3][4][5][6]

Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (analytical grade or higher): Water (Type I), Methanol, Ethanol, DMSO, Dichloromethane, Acetone, Diethyl Ether, Toluene

-

pH buffers (e.g., phosphate, citrate) for aqueous solubility determination at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)[2][3]

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent or buffer solution. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies by sampling at different time points until the concentration of the solute in the supernatant remains constant.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent in units of mg/mL or g/100 mL.

-

For aqueous solutions, plot the solubility as a function of pH.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. who.int [who.int]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. capa.org.tw [capa.org.tw]

The Enduring Legacy of the Fischer Indole Synthesis: An In-depth Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a classic name reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products. This technical guide provides an in-depth exploration of the fundamental mechanism of this venerable reaction, supported by quantitative data, detailed experimental protocols, and visual representations of the key transformations.

The Core Mechanism: A Step-by-Step Elucidation

The generally accepted mechanism of the Fischer indole synthesis is a sophisticated sequence of acid-catalyzed reactions, commencing with the formation of a phenylhydrazone and culminating in the aromatic indole ring system. The key steps are outlined below.

Step 1: Phenylhydrazone Formation

The synthesis begins with the condensation reaction between a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone) to form a phenylhydrazone intermediate. This reaction is typically carried out in a suitable solvent, often with mild acid catalysis.

Step 2: Tautomerization to the Enehydrazine

The phenylhydrazone then undergoes a crucial tautomerization to its enehydrazine isomer. This step is essential as it sets the stage for the subsequent pericyclic rearrangement.

Step 3: The[1][1]-Sigmatropic Rearrangement

The protonated enehydrazine intermediate undergoes a concerted, thermally or acid-catalyzed[1][1]-sigmatropic rearrangement, analogous to a Claisen rearrangement.[2] This is the key bond-forming step, creating a new carbon-carbon bond at the ortho position of the aromatic ring and leading to a di-imine intermediate. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring, providing strong evidence for this rearrangement.[3][4]

Step 4: Rearomatization

The di-imine intermediate subsequently undergoes a proton transfer to regain aromaticity, a powerful thermodynamic driving force for this step.

Step 5: Cyclization and Elimination of Ammonia

The final stage involves an intramolecular cyclization of the amino group onto the imine carbon, forming a five-membered ring. Subsequent elimination of a molecule of ammonia, again driven by the formation of the stable aromatic indole ring, yields the final product.

References

The Pivotal Role of Hydrazine Derivatives in Heterocyclic Chemistry: A Technical Guide

Introduction

Hydrazine derivatives are a cornerstone in the synthesis of a vast array of heterocyclic compounds, which are integral to medicinal chemistry and drug development.[1] The presence of the reactive N-N bond in the hydrazine moiety provides a versatile platform for constructing diverse ring systems, including pyrazoles, indoles, pyridazines, oxadiazoles, and triazoles.[1][2] These heterocyclic scaffolds are found in numerous pharmaceuticals, agrochemicals, and other biologically active molecules.[1][3] This technical guide provides an in-depth exploration of the synthesis, mechanisms, and applications of key heterocyclic systems derived from hydrazine derivatives, complete with experimental protocols and quantitative data to support researchers and professionals in drug discovery and development.

General Synthetic Pathways from Hydrazine Derivatives

Hydrazine and its derivatives serve as versatile building blocks for a multitude of heterocyclic systems. The specific heterocycle synthesized is largely dependent on the nature of the carbonyl compound or other electrophilic partner used in the reaction. A generalized workflow illustrating these transformations is presented below.

Caption: General overview of heterocyclic synthesis from hydrazine derivatives.

Pyrazole Synthesis via Knorr Cyclization

The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazoles, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[4][6]

Knorr Pyrazole Synthesis: Reaction Mechanism

The mechanism involves the initial formation of an imine between the hydrazine and one of the carbonyl groups, followed by an intramolecular attack of the second nitrogen atom on the other carbonyl group, leading to a diimine intermediate that aromatizes to the final pyrazole product.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3,5-dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from hydrazine hydrate and acetylacetone, a classic example of the Knorr pyrazole synthesis.

Materials:

-

Hydrazine hydrate (1.0 eq)

-

Acetylacetone (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate (1.0 eq) to the mixture while stirring.

-

Reflux the reaction mixture for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data: Yields of Substituted Pyrazoles

| R1 | R2 | R3 | Hydrazine Derivative | Yield (%) | Reference |

| CH3 | H | CH3 | Hydrazine hydrate | 70-95 | [7] |

| Ph | H | CF3 | Phenylhydrazine | 74-77 | [8] |

| Aryl | H | Aryl | Hydrazine hydrate | 66-88 | [8] |

Indole Synthesis via Fischer Cyclization

The Fischer indole synthesis is a powerful and versatile method for the synthesis of indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[9][10] This reaction, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis in both academic and industrial settings.[9][10]

Fischer Indole Synthesis: Reaction Mechanism

The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[5][5]-sigmatropic rearrangement is followed by cyclization and elimination of ammonia to afford the aromatic indole ring.[9][11][12]

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-phenylindole

This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

-

Phenylhydrazine (1.0 eq)

-

Acetophenone (1.0 eq)

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl2)

Procedure:

-

In a round-bottom flask, mix phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).

-

Heat the mixture to form the phenylhydrazone in situ.

-

Carefully add the acid catalyst (e.g., PPA or ZnCl2) to the reaction mixture.

-

Heat the mixture to a temperature between 100-180 °C with vigorous stirring.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data: Yields of Substituted Indoles

| Phenylhydrazine Substituent | Ketone | Yield (%) | Reference |

| Unsubstituted | 1,4-cyclohexanedione monoethyleneacetal | 89 | [6] |

| Unsubstituted | cis-octahydroindolone | 60 | [13] |

| o-tolyl | Isopropyl methyl ketone | High | [14] |

| m-tolyl | 2-methylcyclohexanone | High | [14] |

Pyridazine Synthesis

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the condensation of hydrazines with 1,4-dicarbonyl compounds.[15][16] The resulting dihydropyridazine intermediate can then be oxidized to the aromatic pyridazine.[5][16]

Pyridazine Synthesis: Reaction Mechanism

The synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine involves a double condensation to form a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine.

Caption: Mechanism of Pyridazine Synthesis.

Experimental Protocol: Synthesis of a Substituted Pyridazine

This protocol outlines a general procedure for the synthesis of a substituted pyridazine from a 1,4-diketone and hydrazine hydrate.

Materials:

-

1,4-diketone (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol

-

Oxidizing agent (e.g., chromium trioxide in acetic acid)

Procedure:

-

Dissolve the 1,4-diketone (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 eq) to the solution and reflux the mixture for 2-4 hours.

-

Monitor the formation of the dihydropyridazine intermediate by TLC.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the crude dihydropyridazine in acetic acid.

-

Slowly add the oxidizing agent (e.g., a solution of chromium trioxide in acetic acid) to the mixture at room temperature.

-

Stir the reaction mixture for an additional 1-2 hours.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer and concentrate to obtain the crude pyridazine, which can be purified by chromatography or recrystallization.

Quantitative Data: Biological Activity of Pyridazine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyridazine Derivative 1 | Bacillus subtilis | >100 | [17] |

| Pyridazine Derivative 2 | Escherichia coli | >100 | [17] |

| Pyridazine Derivative 3 | Staphylococcus aureus | >100 | [17] |

1,3,4-Oxadiazole Synthesis

1,3,4-Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. A common synthetic route involves the cyclization of acylhydrazides with various one-carbon donors, such as triethyl orthoformate or carboxylic acids, often in the presence of a dehydrating agent like phosphorus oxychloride.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

This protocol describes the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from an acylhydrazide and a carboxylic acid using phosphorus oxychloride as the dehydrating agent.

Materials:

-

Acylhydrazide (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

Phosphorus oxychloride (POCl3) (excess)

Procedure:

-

In a round-bottom flask, mix the acylhydrazide (1.0 eq) and the carboxylic acid (1.1 eq).

-

Carefully add an excess of phosphorus oxychloride to the mixture under a fume hood.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl3.

-

Neutralize the mixture with a cold aqueous solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Oxadiazole Derivative 1 | A549 (Lung Cancer) | <0.14 | [2] |

| Oxadiazole Derivative 2 | A549 (Lung Cancer) | 1.59 | [2] |

| Oxadiazole Derivative 3 | C6 (Glioblastoma) | 8.16 | [2] |

| Oxadiazole Derivative 4 | NUGC (Gastric Cancer) | 0.021 | [18] |

1,2,4-Triazole Synthesis

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. A prevalent method for their synthesis is the cyclization of thiosemicarbazides, which are themselves derived from the reaction of acylhydrazides with isothiocyanates. The cyclization is typically carried out in the presence of a base.

Experimental Protocol: Synthesis of 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol details the synthesis of a 1,2,4-triazole derivative starting from an acylhydrazide.

Part A: Synthesis of the Thiosemicarbazide Intermediate

-

Dissolve the acylhydrazide (1.0 eq) in ethanol.

-

Add phenyl isothiocyanate (1.0 eq) to the solution.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture, and the precipitated thiosemicarbazide is collected by filtration and washed with cold ethanol.

Part B: Cyclization to the 1,2,4-Triazole

-

Suspend the thiosemicarbazide from Part A in an aqueous solution of sodium hydroxide (e.g., 2M).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with a dilute acid (e.g., hydrochloric acid) to precipitate the triazole product.

-

Collect the product by filtration, wash with water, and dry.

-

The crude triazole can be purified by recrystallization.

Quantitative Data: Antimicrobial Activity of 1,2,4-Triazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Ofloxacin analogue | S. aureus | 0.25-1 | [19] |

| Ofloxacin analogue | E. coli | 0.25-1 | [19] |

| 4-amino-1,2,4-triazole derivative | E. coli | 5 | [19] |

| Clinafloxacin-triazole hybrid | S. aureus | 0.25-32 | [19] |

Hydrazine and its derivatives are undeniably powerful and versatile reagents in the field of heterocyclic chemistry. Their ability to readily participate in cyclocondensation reactions with a variety of electrophilic partners provides access to a rich diversity of heterocyclic scaffolds that are of paramount importance in drug discovery and development. The synthetic routes to pyrazoles, indoles, pyridazines, oxadiazoles, and triazoles highlighted in this guide demonstrate the fundamental role of hydrazine derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to synthesize and explore the biological potential of these important classes of compounds. Further exploration and modification of these synthetic strategies will undoubtedly continue to yield novel heterocyclic structures with significant therapeutic potential.

References

- 1. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iglobaljournal.com [iglobaljournal.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 18. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis Using (2-Benzyloxy-phenyl)-hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile acid-catalyzed reaction used to synthesize the indole nucleus, a core structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals. This method involves the reaction of a phenylhydrazine with an aldehyde or a ketone. The use of substituted phenylhydrazines, such as (2-benzyloxy-phenyl)-hydrazine hydrochloride, allows for the regioselective synthesis of substituted indoles, in this case, 7-benzyloxyindoles. The benzyloxy protecting group offers the advantage of being readily cleavable to afford the corresponding 7-hydroxyindole, a valuable intermediate for the synthesis of biologically active compounds.

These application notes provide detailed protocols and quantitative data for the Fischer indole synthesis using this compound with various carbonyl compounds.

Reaction Mechanism and Principle

The Fischer indole synthesis proceeds through a multi-step mechanism:

-

Hydrazone Formation: The reaction is initiated by the condensation of (2-benzyloxy-phenyl)-hydrazine with a ketone or aldehyde to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.

-

[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

-

Cyclization and Aromatization: The intermediate then cyclizes and, following the elimination of ammonia and a proton, aromatizes to yield the final 7-benzyloxyindole product.

The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) being effective. Reaction conditions such as temperature and solvent also play a significant role in the reaction outcome and yield.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Fischer indole synthesis of various 7-benzyloxyindoles from this compound and a selection of ketones.

Table 1: Fischer Indole Synthesis with Cyclic Ketones

| Ketone | Product | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Cyclohexanone | 1-Benzyloxy-2,3,4,9-tetrahydro-1H-carbazole | Acetic Acid | Reflux | 4 | 78 |

| Cyclopentanone | 7-Benzyloxy-1,2,3,4-tetrahydrocyclopenta[b]indole | Polyphosphoric Acid | 100 | 2 | 85 |

| 4-Methylcyclohexanone | 1-Benzyloxy-6-methyl-2,3,4,9-tetrahydro-1H-carbazole | Eaton's Reagent | 80 | 3 | 82 |

Table 2: Fischer Indole Synthesis with Acyclic Ketones

| Ketone | Product | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Acetone | 7-Benzyloxy-2-methyl-1H-indole | Zinc Chloride / Ethanol | Reflux | 6 | 65 |

| Propiophenone | 7-Benzyloxy-2-phenyl-3-methyl-1H-indole | Acetic Acid / Toluene | Reflux | 12 | 60 |

| Butan-2-one | 7-Benzyloxy-2,3-dimethyl-1H-indole | Sulfuric Acid / Methanol | Reflux | 8 | 72 |

Experimental Protocols

General One-Pot Procedure for Fischer Indole Synthesis

This protocol describes a general one-pot method for the synthesis of 7-benzyloxyindoles.

Materials:

-

This compound

-

Ketone or aldehyde (1.0-1.2 equivalents)

-

Acid catalyst (e.g., acetic acid, polyphosphoric acid, zinc chloride)

-

Solvent (e.g., ethanol, toluene, acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and the chosen solvent.

-

Add the ketone or aldehyde (1.0-1.2 eq) to the suspension.

-

Add the acid catalyst. The choice and amount of catalyst will depend on the specific substrates and should be optimized.

-

Heat the reaction mixture to the desired temperature (see Tables 1 & 2 for examples) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitates, it can be collected by filtration. Otherwise, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 7-benzyloxyindole.

Example Protocol: Synthesis of 1-Benzyloxy-2,3,4,9-tetrahydro-1H-carbazole

Materials:

-

This compound (2.49 g, 10 mmol)

-

Cyclohexanone (1.08 g, 11 mmol)

-

Glacial acetic acid (50 mL)

Procedure:

-

In a 100 mL round-bottom flask, suspend this compound in glacial acetic acid.

-

Add cyclohexanone to the suspension.

-

Heat the mixture to reflux with stirring for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to yield 1-benzyloxy-2,3,4,9-tetrahydro-1H-carbazole as a crystalline solid.

Visualizations

Fischer Indole Synthesis Workflow

Caption: A general workflow for the Fischer indole synthesis.

Logical Relationship of Reaction Parameters

Caption: Factors influencing the outcome of the Fischer indole synthesis.

References

Application Notes and Protocols for Indole Synthesis using (2-Benzyloxy-phenyl)-hydrazine HCl

Introduction

The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) in the presence of an acid catalyst.[1][2][3] This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring system.[1][2][3] This application note provides a detailed experimental protocol for the synthesis of an indole derivative, specifically a tetrahydrocarbazole, using (2-Benzyloxy-phenyl)-hydrazine HCl and cyclohexanone as a representative ketone. The resulting product, 8-Benzyloxy-1,2,3,4-tetrahydrocarbazole, is a valuable scaffold in medicinal chemistry and drug development.

Key Experiment: Fischer Indole Synthesis of 8-Benzyloxy-1,2,3,4-tetrahydrocarbazole

The reaction between (2-Benzyloxy-phenyl)-hydrazine HCl and cyclohexanone under acidic conditions leads to the formation of 8-Benzyloxy-1,2,3,4-tetrahydrocarbazole. The benzyloxy substituent on the phenylhydrazine directs the cyclization to form the corresponding substituted tetrahydrocarbazole. Various acid catalysts, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride, can be employed to facilitate this transformation.[1][2][3] The choice of solvent and reaction temperature can influence the reaction rate and yield. Acetic acid and ethanol are commonly used solvents for this reaction.[2][4]

Data Presentation

The following table summarizes representative quantitative data for the Fischer indole synthesis of substituted tetrahydrocarbazoles, providing a basis for expected outcomes when using (2-Benzyloxy-phenyl)-hydrazine HCl.

| Phenylhydrazine Derivative | Ketone | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Phenylhydrazine | Cyclohexanone | Acetic Acid | 2 | Reflux | 65-72 | Organic Syntheses, Coll. Vol. 4, p.884 (1963) |

| Substituted Phenylhydrazine Hydrochlorides | Cyclohexanone | Ceric Ammonium Nitrate | Not Specified | Not Specified | 85-95 | [4] |

| 2-methoxy-4-nitro-phenylhydrazine | Cyclohexanone | Acetic Acid (Microwave) | 0.17 | 140 | 80 | [4] |

| Phenylhydrazine | Cyclohexanone | K-10 Montmorillonite Clay (Microwave) | 0.05 | Not Specified | 96 | [4] |

Experimental Protocol

This protocol describes a representative procedure for the synthesis of 8-Benzyloxy-1,2,3,4-tetrahydrocarbazole.

Materials:

-

(2-Benzyloxy-phenyl)-hydrazine HCl

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (Saturated Solution)

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-Benzyloxy-phenyl)-hydrazine HCl (1.0 eq) in a mixture of glacial acetic acid and ethanol.

-

Addition of Ketone: To the stirred solution, add cyclohexanone (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 8-Benzyloxy-1,2,3,4-tetrahydrocarbazole.

Mandatory Visualization

.dot

Caption: Experimental workflow for the Fischer indole synthesis.

.dot

Caption: Mechanism of the Fischer indole synthesis.

References

(2-Benzyloxy-phenyl)-hydrazine Hydrochloride: A Versatile Scaffold for the Discovery of Novel Therapeutics

(2-Benzyloxy-phenyl)-hydrazine hydrochloride has emerged as a valuable and versatile building block in medicinal chemistry, primarily serving as a key precursor for the synthesis of a wide array of biologically active indole derivatives. Its unique structural features allow for the construction of diverse molecular architectures, leading to the discovery of potent agents for various therapeutic targets. This document provides an overview of its applications in drug discovery, with a focus on the synthesis of potential anticancer agents, and includes detailed experimental protocols and relevant biological data for structurally related compounds.

Application in Anticancer Drug Discovery

The indole nucleus is a prominent scaffold in numerous anticancer drugs due to its ability to interact with various biological targets, including protein kinases, tubulin, and nuclear receptors. The Fischer indole synthesis is a classic and powerful method for constructing the indole ring, and this compound is an excellent starting material for this reaction. The benzyloxy group at the 2-position of the phenylhydrazine offers a strategic point for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Derivatives synthesized from this precursor have the potential to exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines. The general strategy involves the reaction of this compound with a suitable ketone or aldehyde to form a hydrazone, which then undergoes acid-catalyzed cyclization to yield the corresponding indole derivative.

Experimental Protocols

Protocol 1: Synthesis of Indole Derivatives via Fischer Indole Synthesis

This protocol describes a general procedure for the synthesis of indole derivatives from this compound and a ketone.

Materials:

-

This compound

-

Appropriate ketone (e.g., cyclohexanone)

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the selected ketone (1.1 eq.) in ethanol.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization (Fischer Indole Synthesis):

-

Once the hydrazone formation is complete, add a larger quantity of glacial acetic acid or another suitable acid catalyst (e.g., polyphosphoric acid).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the hydrazone.[1]

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the anticancer activity of the synthesized indole derivatives against a panel of cancer cell lines.

Materials:

-

Synthesized indole derivatives

-

Human cancer cell lines (e.g., HCT116, SW480)[2]

-

Normal human cell line (e.g., MRC-5) for assessing selectivity[2]

-

DMEM or RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

Procedure:

-

Cell Seeding:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized compounds in the culture medium.

-

After 24 hours of cell seeding, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plates for another 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values by plotting the percentage of cell viability against the compound concentration.

-

Quantitative Data

| Compound | HCT116 GI₅₀ (µM)[2] | SW480 GI₅₀ (µM)[2] | MRC-5 (Normal Cell Line) GI₅₀ (µM)[2] |

| 24f | 8.1 | 7.9 | >100 |

Data for compound 24f, an indole-2-carbohydrazide derivative, is presented to showcase the antiproliferative potential of the indole scaffold.[2]

Visualizations

Signaling Pathway

// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis,\nCell Proliferation,\nMigration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Indole Derivative\n(e.g., Compound 24f)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds and activates"]; VEGFR2 -> PLCg [arrowhead=normal]; VEGFR2 -> PI3K [arrowhead=normal]; PI3K -> Akt [arrowhead=normal]; VEGFR2 -> Ras [arrowhead=normal]; Ras -> Raf -> MEK -> ERK; Akt -> Angiogenesis; ERK -> Angiogenesis; Inhibitor -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];

// Graph attributes {rank=same; PLCg; PI3K; Ras;} {rank=same; Akt; Raf;} } .dot

Caption: Inhibition of the VEGFR-2 signaling pathway by indole derivatives.

Experimental Workflow

// Nodes Start [label="(2-Benzyloxy-phenyl)-\nhydrazine hydrochloride", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="Ketone/Aldehyde", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Fischer Indole Synthesis", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; BioAssay [label="Biological Evaluation\n(e.g., MTT Assay)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(IC50/GI50 Determination)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Lead [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Synthesis; Ketone -> Synthesis; Synthesis -> Purification; Purification -> BioAssay; BioAssay -> DataAnalysis; DataAnalysis -> Lead; } .dot

Caption: General workflow for synthesis and evaluation of indole derivatives.

References

One-Pot Synthesis of Bioactive Indole Scaffolds from (2-Benzyloxy-phenyl)-hydrazine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of versatile indole derivatives utilizing (2-Benzyloxy-phenyl)-hydrazine hydrochloride as a key starting material. The methodologies described herein are centered around the robust and widely applicable Fischer indole synthesis, offering an efficient route to novel compounds with potential therapeutic applications. These protocols are designed for ease of use in a research and development setting, with a focus on reproducibility and scalability.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The benzyloxy moiety at the 2-position of the phenylhydrazine precursor offers a strategic advantage, as the resulting 7-benzyloxyindole derivatives can serve as valuable intermediates. The benzyl group can be readily removed to furnish the corresponding 7-hydroxyindoles, which are themselves important pharmacophores or can be further functionalized to explore structure-activity relationships (SAR). This one-pot approach simplifies the synthesis of these valuable compounds, making it an attractive strategy for drug discovery programs.

Application Notes

The indole derivatives synthesized from this compound have potential applications in various therapeutic areas, primarily due to their anti-inflammatory and kinase inhibitory activities.

Anti-Inflammatory Properties: Several indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] The mechanism of action often involves the modulation of key signaling pathways implicated in inflammation, such as the NF-κB pathway.[1] The synthesized 7-benzyloxyindole derivatives are valuable candidates for screening as novel anti-inflammatory agents.

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors.[2] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.[2][3] Derivatives of the synthesized benzyloxy-indoles can be designed to target specific kinases within signaling cascades like the MAPK pathway, offering potential for the development of targeted therapies.[2]

Experimental Protocols

The following protocols detail the one-pot synthesis of indole derivatives from this compound via the Fischer indole synthesis. The general procedure can be adapted for various ketones and aldehydes.

General One-Pot Procedure for the Synthesis of 7-Benzyloxy-Indole Derivatives

This protocol describes a general method for the acid-catalyzed condensation and cyclization of this compound with a carbonyl compound.

Materials:

-

This compound

-

Ketone or aldehyde (e.g., cyclohexanone, acetophenone, propiophenone)

-

Acid catalyst (e.g., Polyphosphoric acid (PPA), glacial acetic acid, sulfuric acid, or a Lewis acid like zinc chloride)

-

Solvent (e.g., ethanol, toluene, or neat if using PPA)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq).

-

Addition of Catalyst and Solvent:

-

Method A (Polyphosphoric Acid): Add polyphosphoric acid (PPA) in excess to the mixture to act as both catalyst and solvent.

-

Method B (Brønsted Acid): Add a suitable solvent (e.g., ethanol, toluene) to the flask, followed by the cautious addition of the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a larger volume of glacial acetic acid).

-

Method C (Lewis Acid): Suspend the reactants in a solvent like ethanol and add a catalytic amount of a Lewis acid (e.g., zinc chloride).

-

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80°C and 120°C) and stir for the required time (ranging from 2 to 24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-